2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide
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Overview
Description
2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide is a chemical compound with a complex structure that includes a bromophenyl group, a sulfanyl group, and a pyridinium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide typically involves the reaction of 4-bromobenzyl chloride with 1-methylpyridine in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfanyl group is introduced to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely follows similar principles as the laboratory-scale preparation, with optimizations for larger-scale reactions, such as the use of continuous flow reactors and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can produce various substituted derivatives .
Scientific Research Applications
2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfanyl group can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride
- 2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium iodide
- 2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium fluoride
Uniqueness
2-{[(4-Bromophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium bromide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromine atom allows for versatile substitution reactions, while the sulfanyl group provides opportunities for covalent modifications .
Properties
CAS No. |
77148-74-4 |
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Molecular Formula |
C13H13Br2NS |
Molecular Weight |
375.12 g/mol |
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-1-methylpyridin-1-ium;bromide |
InChI |
InChI=1S/C13H13BrNS.BrH/c1-15-9-3-2-4-13(15)16-10-11-5-7-12(14)8-6-11;/h2-9H,10H2,1H3;1H/q+1;/p-1 |
InChI Key |
SRLDUTCCSXBABG-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=CC=CC=C1SCC2=CC=C(C=C2)Br.[Br-] |
Origin of Product |
United States |
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